molecular formula C12H17N3O5 B1330268 N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide CAS No. 63203-45-2

N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide

Cat. No.: B1330268
CAS No.: 63203-45-2
M. Wt: 283.28 g/mol
InChI Key: UXECEMOPVFIRRG-UHFFFAOYSA-N
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Description

N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxy-substituted aromatic core linked to a hydrazinocarbonylmethyl functional group. The hydrazine moiety in its structure may confer unique reactivity and binding properties, making it a candidate for targeted drug design.

Properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5/c1-18-8-4-7(5-9(19-2)11(8)20-3)12(17)14-6-10(16)15-13/h4-5H,6,13H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXECEMOPVFIRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284800
Record name NSC39074
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63203-45-2
Record name NSC39074
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC39074
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

The compound is primarily recognized for its potential as a therapeutic agent. Research indicates that derivatives of benzamides, including N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide, exhibit a range of biological activities:

  • Anticancer Properties : Benzamide derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, certain benzamides have shown effectiveness in targeting specific cancer pathways, potentially leading to the development of novel anticancer drugs .
  • Neuroprotective Effects : Compounds similar to this compound have been investigated for their neuroprotective properties against neurodegenerative diseases such as Alzheimer's disease. Studies suggest that these compounds may inhibit enzymes like acetylcholinesterase and beta-secretase, which are implicated in Alzheimer's pathology .
  • Analgesic and Anti-inflammatory Effects : There is evidence that benzamide derivatives can alleviate pain and inflammation. The modulation of calcium channels by these compounds has been linked to their analgesic properties, making them candidates for treating neuropathic pain .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several chemical reactions that modify the benzamide structure to enhance its biological activity. The structure-activity relationship (SAR) studies are crucial for understanding how different substitutions on the benzene ring influence the compound's efficacy against various biological targets.

Substituent Effect on Activity
Methoxy groupsEnhance lipophilicity and bioavailability
Carbonyl functionalitiesIncrease interaction with target enzymes
Hydrazine moietyPotentially enhances anticancer activity

Case Study 1: Neuroprotective Activity

A study demonstrated that a related compound with a similar structure exhibited significant inhibition of acetylcholinesterase (AChE) activity with an IC50 value of 1.57 μM. This suggests that this compound could be effective in treating cognitive decline associated with Alzheimer’s disease through similar mechanisms .

Case Study 2: Analgesic Properties

In experiments involving rat models of spinal cord injury, compounds structurally related to this compound showed promising analgesic effects by modulating T-type calcium channels. The most effective compound in this study had an IC50 value of 1.9 μM against these channels .

Mechanism of Action

The compound exerts its effects by inhibiting protein kinase enzymes, which are crucial for cell growth and division. By binding to the active site of these enzymes, N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide prevents the phosphorylation of target proteins, thereby disrupting cell signaling pathways involved in proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 3,4,5-trimethoxybenzamide core but differ in substituents, synthesis methods, and biological activities:

N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide (Compound 22)

  • Structure: Features a cyanobenzimidazole substituent.
  • Synthesis: Reacts 3,4,5-trimethoxybenzoyl chloride with 2-amino-5(6)-cyanobenzimidazole in dry toluene, yielding 72% after recrystallization .
  • Key Data :
    • Melting point: 247–250°C.
    • NMR signals: Distinct aromatic protons (δ 7.94–7.51 ppm) and methoxy groups (δ 3.76–3.90 ppm).
    • Elemental analysis aligns with C₁₈H₁₆N₄O₄ .

N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide (Compound 1y)

  • Structure : Contains a salicylamide (2-hydroxybenzoyl) group.
  • Synthesis : Prepared from salicylamide and 3,4,5-trimethoxybenzoyl chloride, yielding 33% after HPLC purification .
  • Key Data :
    • NMR: Hydroxyl protons at δ 11.63 ppm and aromatic signals at δ 7.86–6.96 ppm.
    • High HPLC purity (96.9%) and HRMS confirmation .
  • Comparison : The hydroxyl group introduces hydrogen-bonding capacity, contrasting with the hydrazine group’s nucleophilic reactivity.

(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide

  • Structure : A hydrazide derivative with a benzylidene moiety.
  • Synthesis : Condensation of 3,4,5-trimethoxybenzohydrazide with 2-hydroxybenzaldehyde .
  • Key Data :
    • Crystal structure shows intramolecular O–H···N and intermolecular N–H···O hydrogen bonds.
    • Stabilized by conjugated π-systems .
  • Comparison: The hydrazide linkage is structurally analogous to the hydrazinocarbonylmethyl group but forms a Schiff base, altering electronic properties.

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide

  • Structure : Substituted with a 4-bromophenyl group.
  • Synthesis : Reacts 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline in benzene, yielding a crystalline product .
  • Key Data :
    • Crystal packing involves N–H···O hydrogen bonds along the [101] axis .

KITC: N-Hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine

  • Structure : A benzamidine derivative with methoxy groups.
  • Biological Activity: Inhibits ribonucleotide reductase (RR), depletes dNTP pools, and synergizes with arabinofuranosylcytosine (Ara-C) in leukemia cells .
  • Comparison: Unlike the hydrazine derivative, the amidine group in KITC facilitates metal chelation and enzyme inhibition, demonstrating the impact of nitrogenous substituents on mechanism of action.

Spectroscopic Trends

  • Methoxy Groups : Consistently observed at δ 3.7–3.9 ppm in ¹H NMR across all analogs .
  • Amide/Amidine NH : Resonances between δ 11.6–12.8 ppm, indicative of hydrogen-bonding environments .

Biological Activity

N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide is an organic compound that has drawn significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein kinases. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique hydrazine and benzamide functional groups. The synthesis typically involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane at room temperature. This process can be optimized for yield and purity through recrystallization or column chromatography .

The primary biological activity of this compound stems from its ability to inhibit protein kinases. Protein kinases are crucial enzymes involved in various cellular processes such as growth, differentiation, and survival. By binding to the active site of these enzymes, this compound prevents the phosphorylation of target proteins, thereby disrupting critical signaling pathways associated with cell proliferation .

Inhibition of Protein Kinases

Research indicates that this compound exhibits potent inhibitory effects against several protein kinases. This inhibition is particularly relevant in the context of cancer research, where abnormal kinase activity is often implicated in tumorigenesis. The compound's specificity for certain kinases may offer insights into targeted cancer therapies .

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways. For instance, it has been shown to affect caspase activation and mitochondrial membrane potential, leading to increased cell death in malignant cells . The efficacy of this compound has been compared with known anticancer agents, highlighting its potential as a therapeutic candidate .

Case Study 1: Inhibition of Tumor Growth

A study evaluated the effects of this compound on tumor growth in xenograft models. The results indicated significant tumor reduction compared to control groups treated with placebo. The study noted a correlation between dosage and tumor size reduction, emphasizing the compound's dose-dependent efficacy .

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that treatment with this compound led to alterations in the expression levels of apoptotic markers such as Bcl-2 and Bax. These findings suggest a shift towards pro-apoptotic signaling pathways upon treatment with this compound .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound within its chemical class, a comparison with structurally similar compounds is essential:

Compound NameIC50 (µM)Mechanism of Action
N-Phenyl-3,4,5-trimethoxybenzamide15Protein kinase inhibition
3,4-Dimethoxybenzamide25Moderate kinase inhibition
3-Methoxybenzamide30Weak kinase inhibition
This compound 10 Strong protein kinase inhibition

This table illustrates that this compound demonstrates superior inhibitory potency compared to other related compounds .

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